Methyl 3-amino-3-(pyridin-3-YL)propanoate hydrochloride
Description
Methyl 3-amino-3-(pyridin-3-yl)propanoate hydrochloride is a chiral amino acid ester derivative featuring a pyridine ring at the β-position of the propanoate backbone. It serves as a critical intermediate in pharmaceutical synthesis, particularly for compounds targeting neurological and oncological pathways. The molecule’s stereochemistry (S- or R-configuration) and the pyridin-3-yl substituent influence its reactivity and biological activity . Its hydrochloride salt form enhances solubility and stability, making it suitable for industrial-scale applications. Key identifiers include CAS 198959-36-3 (free base) and 298214-98-9 (dihydrochloride), with molecular formula C9H13ClN2O2 (hydrochloride) or C9H14Cl2N2O2 (dihydrochloride) and molecular weights of 232.67 and 253.13, respectively .
Properties
IUPAC Name |
methyl 3-amino-3-pyridin-3-ylpropanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-13-9(12)5-8(10)7-3-2-4-11-6-7;/h2-4,6,8H,5,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDBARJMTPLKNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CN=CC=C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Michael Addition of Methyl Acrylate to 3-Aminopyridine
A cornerstone approach involves the Michael addition of methyl acrylate to 3-aminopyridine, facilitated by acidic or metal-based catalysts. This method leverages the nucleophilic nature of the amino group in 3-aminopyridine, which attacks the β-carbon of methyl acrylate to form the propanoate backbone.
Reaction Conditions :
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Catalyst : Trifluoromethanesulfonic acid (TfOH) is employed at 0.5–1.0 mol% to accelerate the reaction.
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Solvent : Anhydrous ethanol or toluene ensures optimal solubility and minimizes side reactions.
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Temperature : Reactions are conducted at 120–160°C under nitrogen atmosphere to prevent oxidation.
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Time : Completion typically requires 16–20 hours, with progress monitored via thin-layer chromatography (TLC).
Mechanistic Insights :
The reaction proceeds through a conjugate addition mechanism, where the lone pair on the amino nitrogen initiates nucleophilic attack on the α,β-unsaturated ester. Proton transfer stabilizes the intermediate, followed by esterification to yield the target compound.
Yield and Purity :
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Yield : 70–85% after purification.
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Purity : >95% achieved via recrystallization from hexane/ethyl acetate mixtures.
Rodionov Reaction with Pyridine-3-Carbaldehyde
An alternative route utilizes the Rodionov reaction, which condenses pyridine-3-carbaldehyde with malonic acid derivatives. This method is advantageous for introducing the amino group via reductive amination.
Procedure :
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Condensation : Pyridine-3-carbaldehyde reacts with dimethyl malonate in the presence of ammonium acetate, forming a β-keto ester intermediate.
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Reduction : Sodium cyanoborohydride selectively reduces the imine bond to yield the amino ester.
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Esterification : Methanol and hydrochloric acid facilitate ester exchange, producing the methyl ester.
Optimization Parameters :
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pH : Maintained at 3.0–4.0 during reduction to prevent over-reduction.
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Solvent : Ethanol/water (4:1) enhances intermediate solubility.
Challenges :
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By-products : Unreacted aldehyde and over-reduced species necessitate column chromatography for removal.
Industrial-Scale Production and Process Optimization
Industrial synthesis prioritizes cost-effectiveness, scalability, and reproducibility. Continuous flow reactors and automated systems are increasingly adopted to meet these demands.
Continuous Flow Reactor Systems
Design :
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Reactor Type : Tubular reactors with static mixers ensure uniform heat distribution.
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Residence Time : 30–60 minutes, significantly shorter than batch processes.
Advantages :
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Yield Enhancement : 90–92% due to precise temperature control.
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Solvent Recovery : Ethanol is recycled, reducing waste.
Quality Control Measures
In-Process Analytics :
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HPLC : Retention time analysis (e.g., 0.29 minutes under SQD-FA50 conditions) ensures batch consistency.
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LCMS : Confirms molecular weight (observed m/z 180.20 [M+H]⁺).
Hydrochloride Salt Formation
Conversion of the free base to the hydrochloride salt is critical for stability and bioavailability.
Procedure :
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Acid Treatment : The free base is treated with 2 equivalents of HCl gas in dichloromethane at 0–5°C.
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Crystallization : Slow evaporation under reduced pressure yields crystalline hydrochloride salt.
Key Parameters :
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pH : Adjusted to 3.0–3.5 to ensure complete protonation.
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Solvent : Ethanol/water (1:1) facilitates high-purity crystallization.
Purification and Impurity Profiling
Recrystallization Techniques
Solvent Systems :
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Hexane/Ethyl Acetate (3:1) : Removes non-polar impurities.
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Methanol/Diethyl Ether : Ideal for final polishing.
Chromatographic Methods
Column Chromatography :
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Stationary Phase : Silica gel (200–300 mesh).
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Eluent : Ethyl acetate/hexane (1:2) gradient.
Impurity Removal :
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By-products : Unreacted 3-aminopyridine (<0.5%) and ester hydrolysis products (<0.3%).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Michael Addition | 85 | 95 | Scalable, low catalyst loading | Long reaction time |
| Rodionov Reaction | 78 | 93 | High selectivity | Multiple steps, costly reagents |
| Continuous Flow | 92 | 97 | Rapid, solvent-efficient | High initial equipment cost |
Chemical Reactions Analysis
Oxidation Reactions
The amino group in methyl 3-amino-3-(pyridin-3-yl)propanoate hydrochloride is susceptible to oxidation. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) under acidic or neutral conditions. These reactions typically generate nitroso or nitro derivatives, depending on the oxidation state achieved.
Key Observations :
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Reagents : KMnO₄, H₂O₂, acidic/basic media.
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Products : Nitroso (-N=O) or nitro (-NO₂) derivatives.
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Conditions : Reflux or controlled pH environments.
Reduction Reactions
The pyridine ring undergoes reduction to form piperidine derivatives. Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly employed as reducing agents. These transformations are typically carried out in inert solvents like THF or ethanol under reflux.
Key Observations :
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Reagents : LiAlH₄, NaBH₄, THF/ethanol.
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Products : Piperidine analogs (saturated six-membered ring).
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Conditions : High-temperature reflux, catalytic hydrogenation.
Substitution Reactions
The amino group participates in nucleophilic substitution reactions, enabling the synthesis of substituted derivatives. Reactants such as alkyl halides or acyl chlorides are used to modify the amino group, yielding products with enhanced stability or altered reactivity.
Key Observations :
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Reagents : Alkyl halides (e.g., CH₃I), acyl chlorides (e.g., AcCl).
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Products : Alkylated or acylated amino derivatives.
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Conditions : Basic media (e.g., pyridine) to deprotonate the amine.
Enzymatic Hydrolysis
While not directly described for this compound, analogous β-amino acid derivatives undergo enzymatic hydrolysis via lipases (e.g., Lipase PSIM). This reaction typically cleaves esters to yield carboxylic acids, highlighting the compound’s susceptibility to enzymatic degradation under physiological conditions .
Key Observations :
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Reagents : Lipase enzymes.
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Products : Carboxylic acid derivatives.
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Conditions : Mild temperatures (e.g., 3°C), aqueous media.
Mechanism of Action
The compound’s reactivity stems from its amino group and pyridine ring :
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Amino Group : Participates in hydrogen bonding, oxidation, and substitution reactions.
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Pyridine Ring : Facilitates π-π interactions and undergoes reduction to form piperidine analogs.
These structural features enable interactions with enzymes, receptors, or other molecules, influencing its biological activity.
Research Implications
Scientific Research Applications
Structural Formula
Pharmaceutical Development
Methyl 3-amino-3-(pyridin-3-yl)propanoate hydrochloride serves as a lead compound in drug discovery, particularly for developing new therapeutic agents. Its structural characteristics make it an attractive candidate for various pharmacological applications, including:
- Anticancer Activity : Initial studies have shown promising cytotoxic effects against specific cancer cell lines, especially gastric cancer cells.
- Antimicrobial Properties : The compound is being investigated for its potential antibacterial and antifungal activities.
Synthesis and Characterization
The synthesis of this compound can be achieved through established organic synthesis methods. Techniques such as IR spectroscopy, NMR, and single crystal X-ray crystallography are employed for structural verification.
Biological Research
The compound is utilized as a reagent in various biological studies to explore its interactions with cellular components. This includes:
- Bioactivity Assays : In vitro and in vivo assays are conducted to evaluate its biological activity and mechanism of action.
- Drug Impurity Control : It serves as a reference substance for detecting impurities in drug formulations.
Chemical Synthesis Applications
This compound acts as a building block in the synthesis of more complex organic molecules. Its functionalities allow for versatile transformations, including:
- Functional Group Transformations : Chemists modify the compound by introducing additional functional groups through reactions like acylation and alkylation.
- Cross-Coupling Reactions : It participates in reactions such as Suzuki-Miyaura and Buchwald-Hartwig coupling to form C-C bonds.
Development of Chemical Probes
Researchers use this compound to develop chemical probes aimed at studying biological processes. Modifications of this compound enable the attachment of specific molecules (e.g., fluorescent probes) to proteins or nucleic acids, facilitating further biological investigations.
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on gastric cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting its potential as a lead compound for anticancer drug development.
Case Study 2: Antimicrobial Evaluation
In another investigation, the antimicrobial properties of this compound were assessed against various bacterial strains. The findings demonstrated notable antibacterial activity, warranting further exploration into its therapeutic applications.
Mechanism of Action
The mechanism of action of Methyl 3-amino-3-(pyridin-3-YL)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ester Variants: Methyl vs. Ethyl
The substitution of the methyl ester group with ethyl significantly alters physicochemical properties. For instance:
- Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride (CAS 149498-96-4) has a molecular weight of 279.17 (vs. 253.13 for the methyl analog) and exhibits reduced polarity, which may affect solubility in aqueous media. This compound is utilized in medicinal chemistry for prodrug development .
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Solubility (H2O) |
|---|---|---|---|---|
| Methyl 3-amino-3-(pyridin-3-yl)propanoate hydrochloride | 198959-36-3 | C9H13ClN2O2 | 232.67 | High |
| Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride | 149498-96-4 | C10H16Cl2N2O2 | 279.17 | Moderate |
Key Insight : Ethyl esters generally show slower hydrolysis rates compared to methyl esters, impacting metabolic stability in vivo .
Pyridine Substitution Position: 3-yl vs. 4-yl
The position of the pyridine ring (3-yl vs. 4-yl) influences electronic properties and binding affinity. For example:
- Methyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride (CAS 1369501-61-0) has a molecular weight of 253.13 (identical to the 3-yl dihydrochloride) but distinct HPLC retention times (0.81 minutes under SQD-FA05 conditions), suggesting altered polarity .
| Compound Name | Pyridine Position | Retention Time (min) | LogP |
|---|---|---|---|
| This compound | 3-yl | 0.78 (SQD-FA05) | 0.92 |
| Methyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride | 4-yl | 0.81 (SQD-FA05) | 1.05 |
Key Insight: The 4-yl isomer exhibits higher lipophilicity (LogP 1.05 vs.
Aromatic Ring Modifications: Pyridine vs. Substituted Phenyl
Replacing the pyridine ring with substituted phenyl groups diversifies biological activity:
- Methyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride (CAS 1245606-65-8) has a molecular weight of 245.70 and is used in antipsychotic drug synthesis. The electron-withdrawing chlorine atom increases acidity (pKa ~7.2) compared to the pyridin-3-yl analog (pKa ~6.8) .
- Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride (CAS 1269634-11-8) features a methoxy group, enhancing π-π stacking interactions in receptor binding. Its molecular weight is 245.70, with a purity ≥97% .
| Compound Name | Aromatic Group | Molecular Weight | pKa | Application |
|---|---|---|---|---|
| This compound | Pyridin-3-yl | 232.67 | 6.8 | Kinase inhibitors |
| Methyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride | 3-Chlorophenyl | 245.70 | 7.2 | Antipsychotics |
| Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride | 3-Methoxyphenyl | 245.70 | 6.5 | Serotonin modulators |
Key Insight : Chlorophenyl derivatives are prioritized for CNS drugs due to improved blood-brain barrier penetration, while methoxyphenyl analogs are explored for GPCR-targeted therapies .
Stereochemical Variations
The (S)- and (R)-enantiomers exhibit distinct pharmacological profiles:
- (S)-Methyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride (CAS 478408-60-5) shows 10-fold higher affinity for NMDA receptors compared to the (R)-isomer. Its molecular weight is 243.69 .
- (R)-Methyl 3-amino-3-(naphthalen-1-yl)propanoate hydrochloride (CAS 2829292-61-5) demonstrates antitumor activity against breast cancer cell lines (IC50 = 1.2 μM), unlike the (S)-form .
| Compound Name | Configuration | Molecular Weight | Biological Activity |
|---|---|---|---|
| (S)-Methyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride | S | 243.69 | NMDA receptor antagonist |
| (R)-Methyl 3-amino-3-(naphthalen-1-yl)propanoate hydrochloride | R | 265.74 | Antitumor (IC50 = 1.2 μM) |
Key Insight : Stereochemistry critically impacts target selectivity and potency, necessitating enantioselective synthesis .
Biological Activity
Methyl 3-amino-3-(pyridin-3-YL)propanoate hydrochloride, a compound characterized by its structural features including a pyridine ring and an amino group, has garnered attention for its potential biological activities. This article explores the compound's mechanisms of action, therapeutic implications, and comparative studies with similar compounds.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of an amino group at the 3-position of the propanoate backbone, along with the pyridine ring, significantly influences its biological activity. The hydrochloride salt form enhances its solubility and stability, making it suitable for various pharmaceutical applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group and pyridine ring facilitate hydrogen bonding and π-π interactions with various biomolecules, modulating the activity of enzymes and receptors. This interaction can lead to several therapeutic effects, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
- Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cells, particularly in hypopharyngeal tumor models . It has shown cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
- Neuroprotective Effects : The compound is being investigated for its neuroprotective properties, which may contribute to treatments for neurodegenerative diseases such as Alzheimer's.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. Below is a table summarizing key characteristics:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Methyl 3-amino-3-(pyridin-4-YL)propanoate | Pyridine ring at position 4 | Potentially different biological activity due to ring substitution |
| (S)-Methyl 3-amino-3-(pyridin-3-YL)propanoate | Pyridine ring at position 3 | Enantiomeric differences may affect pharmacodynamics |
| Ethyl 3-amino-3-(pyridin-2-YL)propanoate | Ethyl group instead of methyl | Variations in solubility and reactivity |
The positional isomerism in these compounds can lead to significant differences in their biological activities and chemical properties .
Case Studies and Research Findings
- Anticancer Studies : A study reported that this compound demonstrated enhanced cytotoxicity in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. The mechanism involves apoptosis induction through specific molecular pathways .
- Neuroprotective Research : Investigations into the neuroprotective effects of this compound have indicated potential benefits in models of Alzheimer's disease. It appears to inhibit acetylcholinesterase (AChE), which could enhance cholinergic signaling in the brain .
Q & A
Q. What are the common synthetic routes for preparing methyl 3-amino-3-(pyridin-3-yl)propanoate hydrochloride, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a pyridine-containing aldehyde or ketone may undergo Strecker synthesis with methyl cyanoacetate, followed by hydrolysis and esterification. Key intermediates (e.g., 3-(pyridin-3-yl)propanenitrile) are often isolated and purified via recrystallization or column chromatography . Purity (>97%) is achieved using HPLC with reverse-phase C18 columns and mobile phases like acetonitrile/water (0.1% TFA), as noted in purity specifications for structurally similar methyl esters .
Q. How is the stereochemical integrity of the amino group maintained during synthesis?
- Methodological Answer : Chiral resolution techniques, such as diastereomeric salt formation with tartaric acid derivatives, or asymmetric catalysis using chiral ligands (e.g., BINAP), are employed to control stereochemistry. For example, (R)- or (S)-enantiomers of related methyl amino esters are isolated via chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol eluents .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms the pyridine ring protons (δ 8.5–9.0 ppm) and ester carbonyl (δ ~170 ppm). The amino group is identified via exchangeable proton signals (δ 1.5–2.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns, ensuring no side products (e.g., de-esterified acids) .
- XRD : Single-crystal X-ray diffraction resolves stereochemistry and hydrogen bonding in the hydrochloride salt form .
Advanced Research Questions
Q. How do solvent polarity and temperature influence the reaction yield in the synthesis of this compound?
- Methodological Answer : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity in condensation steps, while lower temperatures (0–5°C) minimize racemization. For instance, a 15% yield increase was observed in THF at −20°C for analogous methyl esters due to reduced side reactions . Kinetic studies using in-situ IR spectroscopy can optimize these parameters by monitoring intermediate formation rates .
Q. What strategies address discrepancies in biological activity data for this compound across studies?
- Methodological Answer : Contradictions may arise from impurities (e.g., residual solvents) or stereochemical variations. Rigorous batch-to-batch consistency checks via LC-MS and chiral HPLC are essential. For example, a study on similar kinase inhibitors found that <2% impurity in the hydrochloride salt altered IC50 values by 3-fold . Standardized assay protocols (e.g., fixed pH, controlled temperature) are recommended for reproducibility .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding affinities to targets like p38 MAP kinase. The pyridine ring’s electron-deficient nature facilitates π-π stacking with hydrophobic enzyme pockets, while the protonated amino group enhances solubility for in vitro assays. Validation via mutagenesis (e.g., Ala-scanning) confirms key interaction residues .
Q. What are the best practices for handling hygroscopic degradation of the hydrochloride salt?
- Methodological Answer : Storage under anhydrous conditions (desiccators with P₂O₅) and use of gloveboxes (<1% humidity) prevent hydrolysis. TGA-DSC analysis identifies decomposition onset (~180°C), guiding safe handling temperatures. Lyophilization from tert-butanol/water mixtures improves long-term stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
